molecular formula C20H22N2O3 B2551455 1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone CAS No. 873587-93-0

1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone

Cat. No.: B2551455
CAS No.: 873587-93-0
M. Wt: 338.407
InChI Key: NQGCSRDIZRINOD-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone is a complex organic compound that features a benzodioxole ring and a piperazine moiety. This compound is of significant interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. One common synthetic route includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the key intermediate, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be reacted with various reagents to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, potentially using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone is unique due to its combination of the benzodioxole and piperazine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(4-ethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-15-3-6-17(7-4-15)21-9-11-22(12-10-21)20(23)16-5-8-18-19(13-16)25-14-24-18/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGCSRDIZRINOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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